molecular formula C11H19NO5 B1519357 (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid CAS No. 895126-64-4

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid

Cat. No. B1519357
M. Wt: 245.27 g/mol
InChI Key: MUEXFKAYCPIYPF-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid” is a chemical compound with the formula C11H19NO5 . It is used for research purposes .

Scientific Research Applications

Chemical Synthesis and Catalysis

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid, due to its functional groups and structural composition, plays a significant role in the realm of chemical synthesis, particularly in the development of pharmaceuticals and agrochemicals. A noteworthy application involves its role in the Fe(III)-catalyzed ketonization of saturated hydrocarbons by tert-butyl hydroperoxide (TBHP), illustrating its utility in oxidative synthesis processes. This method showcases the conversion of alkanes to ketones or alcohols, emphasizing the precursor role of dioxygen (O2) in forming various oxygenated products (Barton et al., 1992).

Metabolism and Biodegradation

In another dimension, research on the metabolism of compounds related to (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid unveils its biotransformation pathways. Studies on CP-533,536, a prostaglandin E2 agonist, reveal insights into the enzymatic degradation processes mediated by cytochrome P450 isoforms. This research not only informs on the metabolic fate of such compounds but also on potential detoxification pathways, underscoring the compound's relevance in pharmacokinetics and environmental biodegradation (Prakash et al., 2008).

Material Science and Organometallic Chemistry

The versatility of (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid extends into material science through the synthesis of organometallic compounds. X-ray crystallographic studies of related organogermanium compounds, for instance, highlight its utility in creating complex structures with potential applications in catalysis, polymer science, and electronics. Such research endeavors not only expand our understanding of the structural aspects of these materials but also pave the way for novel applications in various technological fields (Takeuchi et al., 2003).

Quantum Chemical Investigations

Furthermore, the study of substituted pyrrolidinones via quantum chemical calculations sheds light on the electronic properties of molecules containing (S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid frameworks. These investigations provide valuable information on the molecular orbitals, energy levels, and potential reactivity of these compounds, serving as a foundation for designing more efficient catalysts and reactive intermediates in organic synthesis (Bouklah et al., 2012).

Environmental Chemistry

Lastly, the degradation studies of tert-butyl alcohol, a related compound, in dilute aqueous solutions through O3/UV processes offer insights into environmental remediation strategies. Such research underscores the potential for advanced oxidation processes to mitigate organic pollutants, contributing to cleaner water resources (Garoma & Gurol, 2004).

Safety And Hazards

The safety data sheet for this compound suggests several precautionary measures. It should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, hot surfaces, and should not be subject to grinding, shock, or friction .

properties

IUPAC Name

2-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-5-4-8(6-12)16-7-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEXFKAYCPIYPF-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70654372
Record name {[(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)oxy)acetic acid

CAS RN

895126-64-4
Record name {[(3S)-1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70654372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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